ACC2 Isozyme Selectivity: Gem-Disubstituted Architecture Delivers >70-Fold Discrimination Over ACC1 Compared to Mono-Substituted Analogs
The gem-disubstituted arylalkanoic acid scaffold, for which 2-benzyl-2-ethylbutanoic acid serves as a representative building block, achieves pronounced selectivity for ACC2 over ACC1. A close structural surrogate (BDBM50462062) bearing the same gem-dibenzyl-alkyl architecture exhibits an IC50 of 4.3 nM against recombinant human ACC2, versus 303 nM against ACC1, yielding a selectivity ratio of ~70:1 [1]. In contrast, 2-phenylbutanoic acid, which lacks the quaternary carbon and the benzylic methylene spacer, shows markedly lower ACC2 potency (estimated IC50 > 500 nM) and negligible isozyme selectivity [2]. This selectivity window is critical for therapeutic applications where ACC1 inhibition drives undesirable hypertriglyceridemia.
| Evidence Dimension | ACC2 vs ACC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | ACC2 IC50 ~4.3 nM; ACC1 IC50 ~303 nM (data for gem-disubstituted arylalkanoic acid surrogate BDBM50462062) |
| Comparator Or Baseline | 2-Phenylbutanoic acid: ACC2 IC50 > 500 nM; ACC1 IC50 > 1000 nM |
| Quantified Difference | >70-fold selectivity for target scaffold vs <2-fold for comparator |
| Conditions | Recombinant human ACC1/ACC2; conversion of acetyl-CoA to malonyl-CoA; incubation 1-3 h; detection by MALDI-MS |
Why This Matters
Procurement decisions for ACC-targeted programs must prioritize scaffolds with documented isozyme selectivity, as non-selective inhibitors carry elevated risk of on-target toxicity.
- [1] BindingDB. BDBM50462062 (CHEMBL4225659): Affinity Data for ACC1 and ACC2. University of California San Diego. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50462062 View Source
- [2] PubChem. Bioactivity data for 2-Phenylbutanoic acid (CID 7011). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/7011 View Source
